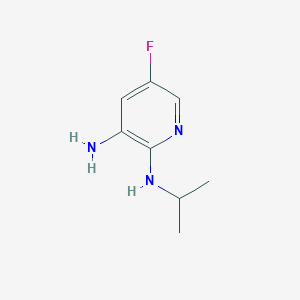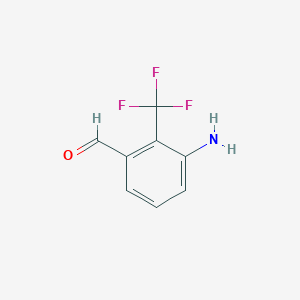
3-Amino-2-(trifluoromethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto a benzaldehyde core. One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde followed by reduction to introduce the amino group. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas or metal catalysts for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of automated systems and real-time monitoring ensures consistent production quality .
化学反应分析
Types of Reactions
3-Amino-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 3-Amino-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Amino-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-Amino-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3-Amino-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(trifluoromethyl)benzaldehyde
- 4-Amino-2-(trifluoromethyl)benzaldehyde
- 3-Amino-4-(trifluoromethyl)benzaldehyde
Uniqueness
3-Amino-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl and amino groups on the benzaldehyde core. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications .
属性
分子式 |
C8H6F3NO |
|---|---|
分子量 |
189.13 g/mol |
IUPAC 名称 |
3-amino-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-4H,12H2 |
InChI 键 |
BEBFVIGRPLLXRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


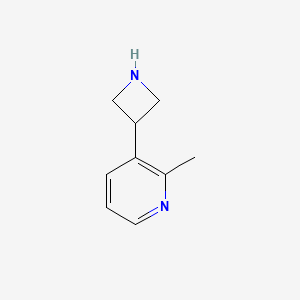
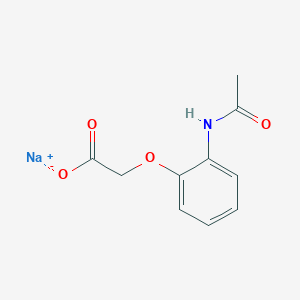
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
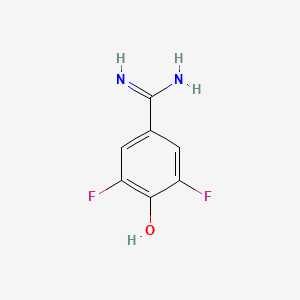
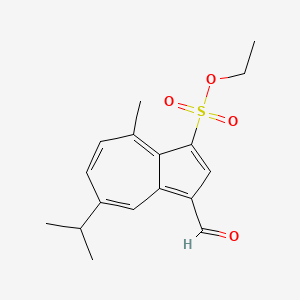
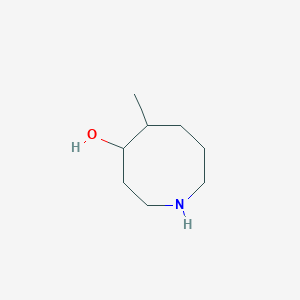

![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
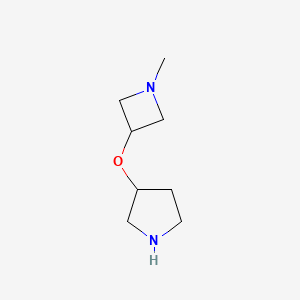
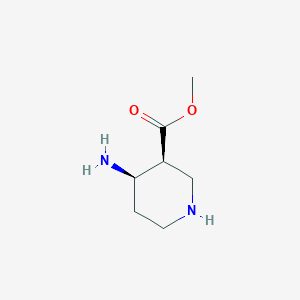


![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
